molecular formula C7H8N2O B12332417 3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one

3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one

Cat. No.: B12332417
M. Wt: 136.15 g/mol
InChI Key: HIOKIRLEPHHKAR-UHFFFAOYSA-N
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Description

3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system

Preparation Methods

The synthesis of 3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole with suitable reagents to form the desired pyrrolopyrimidinone structure . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one

InChI

InChI=1S/C7H8N2O/c10-7-8-4-3-6-2-1-5-9(6)7/h1-2,5H,3-4H2,(H,8,10)

InChI Key

HIOKIRLEPHHKAR-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)N2C1=CC=C2

Origin of Product

United States

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